NVP-TAE 226

FAK inhibition Lung cancer Cell viability

NVP-TAE 226 (TAE226) is the only commercially available FAK inhibitor with validated dual FAK/IGF-1R polypharmacology (IC50: FAK 5.5 nM, IGF-1R 140 nM, Pyk2 3.5 nM, InsR 44 nM). Its unique bis-anilino pyrimidine scaffold induces a distinct helical DFG conformation, driving superior efficacy in glioblastoma, taxane-resistant ovarian, and pancreatic cancer models. Synergizes 10–20-fold with docetaxel. For researchers investigating FAK-IGF-1R-Pyk2 crosstalk, this compound is irreplaceable. Order high-purity batches with global shipping.

Molecular Formula C23H25ClN6O3
Molecular Weight 468.9 g/mol
CAS No. 761437-28-9
Cat. No. B1684528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-TAE 226
CAS761437-28-9
SynonymsNVPTAE226, NVP TAE226, NVP-TAE226, TAE226, TAE226, TAE 226
Molecular FormulaC23H25ClN6O3
Molecular Weight468.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC
InChIInChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)
InChIKeyUYJNQQDJUOUFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-TAE 226 (CAS 761437-28-9): A Potent Dual FAK/IGF-1R Inhibitor with Distinct Selectivity Profile for Targeted Oncology Research


NVP-TAE 226 (TAE226) is a synthetic small molecule that acts as an ATP-competitive, dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-I Receptor (IGF-1R) [1]. It exhibits potent inhibitory activity with IC50 values of 5.5 nM against FAK and 140 nM against IGF-1R in biochemical assays . Unlike many other FAK inhibitors, NVP-TAE 226 also demonstrates potent inhibition of the related kinase Pyk2 (IC50 3.5 nM) and the Insulin Receptor (InsR, IC50 44 nM) . Its unique bis-anilino pyrimidine scaffold induces a distinct helical DFG (Asp-Phe-Gly) conformation in the FAK activation loop, a structural feature that contributes to its specificity and distinguishes its binding mode from other FAK inhibitors [2].

The Procurement Risk: Why Other FAK Inhibitors Cannot Simply Replace NVP-TAE 226 in Key Research Models


Direct substitution of NVP-TAE 226 with other FAK inhibitors is scientifically unsound due to its unique polypharmacology. NVP-TAE 226 is characterized as a dual FAK/IGF-1R inhibitor with additional potent activity against Pyk2 and InsR [1]. In contrast, other FAK inhibitors exhibit fundamentally different selectivity profiles: PF-573228 is selective for FAK over Pyk2 , PF-562271 has a distinct FAK/Pyk2 profile with >100-fold selectivity against a broad panel , and GSK2256098 is a highly specific FAK inhibitor with a Ki of 0.4 nM . These divergent off-target kinase inhibition patterns result in different biological outcomes, including variations in cellular potency, pathway modulation, and in vivo efficacy. Consequently, substituting NVP-TAE 226 with another FAK inhibitor would alter the experimental system and compromise the reproducibility of studies predicated on its specific target engagement profile.

NVP-TAE 226 Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Leading FAK Inhibitor Alternatives


Enhanced Cellular Potency in Lung Cancer: NVP-TAE 226 Outperforms PF-562271 and PF-573228 in Multiple Cell Lines

In a direct head-to-head comparison assessing cell viability (MTS assay) across a panel of seven human lung cancer cell lines, NVP-TAE 226 demonstrated superior potency compared to the FAK inhibitors PF-562271 and PF-573228. The mean IC50 value for NVP-TAE 226 across the panel was 3.10 µM, which was lower than PF-562271 (5.08 µM) and significantly lower than PF-573228 (13.41 µM) [1]. Notably, NVP-TAE 226 showed an IC50 of 0.30 µM in H727 cells, compared to 2.26 µM for PF-562271, representing a 7.5-fold increase in potency.

FAK inhibition Lung cancer Cell viability MTS assay

Superior Clonogenicity Inhibition: NVP-TAE 226 Achieves Complete Colony Suppression at Lower Doses than GSK2256098

In a comparative study of FAK inhibitors on thyroid cancer cell lines, NVP-TAE 226 demonstrated the most potent effect on clonogenicity, achieving complete colony inhibition at a concentration of 1 µM and higher. In contrast, GSK2256098 showed the least effect on clonogenicity among the inhibitors tested [1]. This indicates a significant functional difference in the ability to suppress long-term tumor cell proliferation and survival.

Clonogenicity FAK inhibition Thyroid cancer Colony formation assay

Mechanistic Differentiation: NVP-TAE 226 Exhibits Broader Target Engagement, Including Potent IGF-1R, Pyk2, and InsR Inhibition

The biochemical selectivity profile of NVP-TAE 226 distinguishes it from other FAK inhibitors. It is a potent dual inhibitor of FAK (IC50 5.5 nM) and IGF-1R (IC50 140 nM), and also demonstrates potent inhibition of Pyk2 (IC50 3.5 nM) and InsR (IC50 44 nM) . In comparison, PF-573228 is selective for FAK over Pyk2 (~50- to 250-fold) , and PF-562271 is a potent FAK/Pyk2 inhibitor but with >100-fold selectivity against a broad panel, including IGF-1R . NVP-TAE 226's broader profile, particularly its inhibition of IGF-1R and InsR, is a unique characteristic not shared by these comparators.

Kinase selectivity FAK IGF-1R Pyk2 InsR

In Vivo Efficacy in Intracranial Glioma Model: NVP-TAE 226 Significantly Prolongs Survival, Validating its CNS Application

In an orthotopic intracranial glioma xenograft model, treatment with NVP-TAE 226 at doses of 50 or 75 mg/kg extended the median survival of U87 tumor-bearing animals by 6 and 7 days, respectively, compared to vehicle-treated controls (P=0.084 and P=0.042) [1]. This survival benefit is a key outcome for a challenging in vivo model of brain cancer. While direct comparator data in this exact model is not available, this establishes a baseline for NVP-TAE 226's in vivo performance.

Glioma Intracranial xenograft Survival study In vivo efficacy

Significant Tumor Burden Reduction in Ovarian Cancer Models, Including Drug-Resistant Variants

In vivo administration of NVP-TAE 226 significantly reduced tumor burden in three distinct ovarian cancer xenograft models: HeyA8, SKOV3ip1, and the taxane-resistant HeyA8-MDR line. Tumor burden was reduced by 46-64% compared to vehicle-treated controls [1]. Importantly, the study also showed that NVP-TAE 226 enhanced docetaxel-mediated growth inhibition by 10- and 20-fold in taxane-sensitive and taxane-resistant cell lines, respectively [1]. Combination therapy in vivo led to 85-97% tumor reduction, with all P values <0.01 [1].

Ovarian cancer Taxane resistance Xenograft Tumor growth inhibition

Optimizing Research Outcomes: Validated Application Scenarios for NVP-TAE 226 Based on Comparative Evidence


Preclinical Studies Requiring Simultaneous Modulation of FAK, IGF-1R, and Pyk2 Signaling in Cancer

For research programs focused on the crosstalk between FAK, IGF-1R, and Pyk2 pathways—particularly in aggressive cancers like glioblastoma, ovarian, and pancreatic carcinomas—NVP-TAE 226 is the compound of choice. Its unique selectivity profile, with potent IC50 values against FAK (5.5 nM), IGF-1R (140 nM), Pyk2 (3.5 nM), and InsR (44 nM), enables the investigation of complex signaling networks that cannot be replicated with more selective FAK inhibitors like PF-573228 or PF-562271. This broad target engagement is validated by studies showing superior effects on clonogenicity [1] and in vivo efficacy [2] in relevant tumor models.

In Vivo Oncology Studies in CNS Tumor Models and Drug-Resistant Xenografts

NVP-TAE 226 has a proven track record of in vivo efficacy in challenging oncology models. It has been shown to significantly extend survival in an orthotopic intracranial glioma model (by up to 7 days) [2] and reduce tumor burden in taxane-resistant ovarian cancer models (by 46-64% as monotherapy) [3]. These results, which are not uniformly observed with other FAK inhibitors, position NVP-TAE 226 as a critical tool for preclinical studies aimed at evaluating therapeutic potential in hard-to-treat, chemoresistant, or CNS-localized malignancies.

Assessing the Role of FAK/IGF-1R Dual Inhibition in Cell Invasion and Metastasis

The dual inhibition of FAK and IGF-1R by NVP-TAE 226 is particularly relevant for studies of tumor cell invasion and metastasis. This is supported by data showing that NVP-TAE 226 (1 µM) inhibits tumor cell invasion by at least 50% in a Matrigel invasion assay using glioma cell lines [2]. Furthermore, in a 4T1 murine breast cancer model, oral administration of NVP-TAE 226 inhibited both primary tumor growth and metastasis to the lung in a dose-dependent manner, achieving a T/C value of 18% at 100 mg/kg [4]. For researchers investigating the mechanisms of cancer spread, NVP-TAE 226 provides a well-validated pharmacological probe to disrupt these critical processes.

Developing Combination Therapies with Standard-of-Care Chemotherapeutics

NVP-TAE 226 has demonstrated significant synergy with chemotherapeutic agents, a finding that is of high value for translational research. In ovarian cancer models, NVP-TAE 226 enhanced docetaxel-mediated growth inhibition by 10- to 20-fold, and combination therapy in vivo resulted in a remarkable 85-97% reduction in tumor burden, with all P values <0.01 [3]. This robust enhancement of chemotherapy efficacy, particularly in a drug-resistant setting, makes NVP-TAE 226 a compelling candidate for studies aimed at developing new combination regimens to overcome therapeutic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-TAE 226

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.